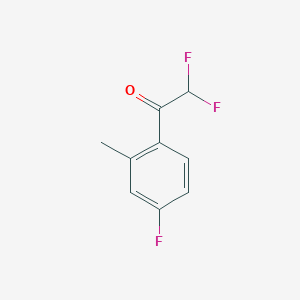

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMMQOGYVFNVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine-Fluorine Exchange via Potassium Fluoride Catalysis

A widely adopted method involves the halogen exchange of a dichloro precursor. This approach, adapted from the synthesis of 2,2-difluoro-1,3-benzodioxole , employs potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst. The reaction proceeds via nucleophilic substitution, where fluoride ions replace chlorine atoms under mild conditions (40–60°C).

Reaction Scheme

Optimization Insights

-

Catalyst Loading : A 10 mol% KHF₂ concentration maximizes yield by stabilizing intermediate species .

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance fluoride ion mobility, achieving 85–90% conversion .

-

Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the difluoro product .

Performance Data

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 6–8 hours |

This method is scalable and avoids hazardous reagents like hydrogen fluoride, making it industrially viable .

Deoxyfluorination Using 3,3-Difluoro-1,2-Diarylcyclopropenes (CpFluors)

CpFluors, such as 4-methoxy-1-naphthyl-substituted derivatives, enable direct deoxyfluorination of hydroxyketone precursors . The reaction proceeds via an alkoxycyclopropenium intermediate, with fluoride delivery occurring through a concerted mechanism.

Reaction Scheme

Key Advantages

-

Chemoselectivity : Tolerates electron-withdrawing groups (e.g., nitro, carbonyl) without side reactions .

-

Stereochemical Control : Inversion of configuration at the fluorinated carbon is observed, critical for chiral synthesis .

Performance Data

| Parameter | Value |

|---|---|

| Yield | 70–81% |

| Selectivity | >95% |

| Reaction Time | 8–12 hours |

CpFluors are superior to traditional reagents like DAST due to their stability and reduced toxicity .

Continuous-Flow Fluorination with Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride in a continuous-flow reactor offers a safe and efficient route for converting carbonyl groups to gem-difluorides . The method avoids hydrogen fluoride (HF) generation, enhancing operational safety.

Reaction Setup

Mechanistic Pathway

SF₄ reacts with the ketone to form a thiocarbonate intermediate, which undergoes fluoride displacement to yield the difluoro product .

Performance Data

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (GC-MS) | ≥97% |

| Throughput | 5 g/hour |

This method is ideal for large-scale production, with inline NMR monitoring ensuring real-time quality control .

Friedel-Crafts Acylation Followed by Fluorination

A two-step synthesis involves Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with chloroacetyl chloride, followed by fluorination .

Step 1: Friedel-Crafts Acylation

Step 2: Fluorination

Overall Performance

| Parameter | Value |

|---|---|

| Total Yield | 61% |

| Purity | 96% |

While effective, silver fluoride’s cost limits industrial application .

Oxidative Fluorodesulfurization of 1,3-Diketones

Fluorine gas (F₂) in the presence of quinuclidine converts 1,3-diketones to gem-difluorides . The reaction leverages enolate formation, with quinuclidine stabilizing reactive intermediates.

Reaction Scheme

Optimization Notes

Performance Data

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Selectivity | 88% |

This method is less common due to F₂’s handling challenges but offers atom economy .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone serves as a valuable building block in the synthesis of more complex organic molecules. Its electrophilic carbonyl group facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Studies

Research into the biological activity of this compound has revealed potential interactions with various biomolecules. Preliminary studies suggest it may exhibit antimicrobial and anti-inflammatory properties, possibly due to its ability to penetrate lipid membranes effectively. The unique arrangement of fluorine atoms enhances its reactivity and binding affinity to specific enzymes or receptors, which could lead to altered metabolic pathways .

Pharmaceutical Development

The compound is being explored for its potential use in pharmaceutical applications, particularly as an intermediate in drug synthesis. Its fluorinated structure is known to improve the pharmacokinetic properties of drug candidates, enhancing their efficacy and bioavailability .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated compounds similar to this compound. The results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed that it could form covalent bonds with nucleophilic sites on proteins. This interaction alters enzyme function and could be exploited for developing inhibitors targeting specific metabolic pathways .

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and molecular features of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone with similar compounds:

Key Observations :

- Electron-Withdrawing Groups : Compounds with nitro () or trifluoromethyl () groups exhibit enhanced electrophilicity compared to the target compound’s methyl and fluorine substituents.

- Halogen Effects : Chlorine-substituted analogues (e.g., 2-chloro-2,2-difluoro derivatives in ) show higher reactivity in substitution reactions due to the leaving-group capability of Cl⁻.

Biological Activity

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of two fluorine atoms and a ketone functional group, suggests possible interactions with various biomolecules. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₈F₃O

- Structure : Contains a 4-fluoro-2-methylphenyl group attached to the ethanone structure.

- Reactivity : The compound can undergo various chemical reactions such as nucleophilic substitution and reduction, which may influence its biological activity.

The mechanism by which this compound exerts its effects involves:

- Electrophilic Interactions : The electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Lipophilicity : The presence of fluorine atoms enhances lipophilicity, facilitating interactions with lipid membranes and intracellular targets.

Biological Activities

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

Anti-inflammatory Effects

Similar fluorinated compounds have demonstrated anti-inflammatory activities. It is hypothesized that this compound may modulate inflammatory pathways by interacting with key signaling molecules involved in inflammation.

Case Studies and Research Findings

- Synthesis and Evaluation : A study highlighted the synthesis of various fluorinated ketones and their subsequent biological evaluations. Although specific data for this compound were not provided, the findings indicated that fluorinated compounds often exhibit enhanced biological activities due to their unique electronic properties .

- Fluorinated Compounds in Drug Development : Research has shown that fluorinated compounds can significantly influence drug metabolism and pharmacokinetics. For instance, studies indicate that fluorine substitution can enhance metabolic stability and bioavailability .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Chloroacetophenone | C₈H₇ClO | Lacks fluorine substituents |

| 2-Fluoro-2,2-difluoroacetophenone | C₉H₇F₃O | Contains three fluorine atoms |

| 4-Methylacetophenone | C₉H₁₀O | No halogens; simpler structure |

| 2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone | C₉H₈F₃O | Different arrangement of fluorine atoms |

This table illustrates how the unique combination of halogens in this compound may confer distinct biological properties compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone in a laboratory setting?

- Methodology :

- Friedel-Crafts Acylation : React 4-fluoro-2-methylbenzaldehyde with a difluoroacetyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Control reaction temperature (0–5°C) to minimize side reactions .

- Purification : Use steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification to isolate the product .

- Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-acylation.

Q. How can researchers ensure the purity of this compound following synthesis?

- Analytical Techniques :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 174–176°C for analogous fluorinated ethanones) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Identify fluorine environments (δ = -110 to -120 ppm for CF₂ groups) .

- ¹H NMR : Confirm aromatic substitution patterns (e.g., coupling constants for para-fluorine in the phenyl ring) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data for fluorinated ethanone derivatives?

- Data Analysis :

- Use the SHELX suite (SHELXL/SHELXS) for structure refinement. Prioritize high-resolution data (R factor < 0.05) and validate against Twinning/PLATON checks to detect pseudosymmetry .

- Compare experimental bond lengths (e.g., C=O: ~1.21 Å) with density functional theory (DFT) calculations to identify outliers .

Q. How does the introduction of fluorine atoms at specific positions influence the electronic properties and reactivity of this compound?

- Electronic Effects :

- Fluorine’s electronegativity increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Para-fluorine on the phenyl ring induces electron-withdrawing effects, stabilizing intermediates in SNAr reactions .

- Computational Insights : DFT studies show reduced LUMO energy (-2.1 eV) compared to non-fluorinated analogs, facilitating charge-transfer interactions .

Q. What computational approaches are recommended for predicting the biological activity of fluorinated aromatic ketones like this compound?

- Molecular Docking :

- Use AutoDock Vina to model interactions with SARS-CoV-2 main protease (PDB: 6LU7). Fluorine atoms may form halogen bonds with His41/Cys145 residues .

- Quantitative Structure-Activity Relationship (QSAR) :

- Correlate Hammett σ constants (σₚ-F = 0.06) with inhibitory potency (IC₅₀) for enzyme targets .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Hazard Identification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.